molecular formula C9H7Cl2NO B15242856 4-(2,6-Dichlorophenyl)-2-azetidinone

4-(2,6-Dichlorophenyl)-2-azetidinone

Cat. No.: B15242856
M. Wt: 216.06 g/mol
InChI Key: QULRBVUNIXPGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dichlorophenyl)-2-azetidinone is a chemical compound that belongs to the class of azetidinones It is characterized by the presence of a four-membered azetidinone ring attached to a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)-2-azetidinone typically involves the reaction of 2,6-dichlorobenzoyl chloride with an appropriate azetidinone precursor. One common method involves the use of 2,6-dichlorobenzoyl chloride and 2-azetidinone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)-2-azetidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6-Dichlorophenyl)-2-azetidinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)-2-azetidinone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-azetidinone
  • N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

Uniqueness

4-(2,6-Dichlorophenyl)-2-azetidinone is unique due to its specific substitution pattern on the phenyl ring and the presence of the azetidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)azetidin-2-one

InChI

InChI=1S/C9H7Cl2NO/c10-5-2-1-3-6(11)9(5)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13)

InChI Key

QULRBVUNIXPGEE-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.